![molecular formula C24H20ClN3O4 B3008868 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898417-80-6](/img/structure/B3008868.png)
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide, also known as AG-1478, is a synthetic small molecule inhibitor that has been widely used in scientific research for its ability to selectively block the activity of epidermal growth factor receptor (EGFR).
Scientific Research Applications
Synthesis and Biological Evaluation
A series of substituted indolizine-1-carboxamide derivatives, including structures similar to "2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide," have been synthesized and evaluated for their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. These compounds were synthesized using various aromatic amines, demonstrating excellent in vitro activity in the mentioned biological evaluations. Molecular docking studies further supported the anticancer activity of these molecules, highlighting their potential in medicinal chemistry applications (Mahanthesha et al., 2022).
Application to Tropical Diseases
Another study focused on the synthesis of isoxazoline indolizine amide compounds, with potential application to tropical diseases. This research aimed at designing and preparing synthetically challenging compounds for potential therapeutic use against diseases prevalent in tropical regions. The indolizine core structures were strategically synthesized as common intermediates for efficient derivatization, demonstrating the versatility of indolizine derivatives in drug development (Zhang et al., 2014).
Novel Synthetic Methodologies
The development of novel synthetic methodologies for indolizine-1-carboxamide derivatives also represents a significant area of research. One study reported a one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an efficient route to these compounds without the need for prior activation or modification. This method highlights the efficiency and simplicity of synthesizing indolizine derivatives, which could be advantageous in developing new pharmaceuticals (Ziyaadini et al., 2011).
properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHJWNVSZJCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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